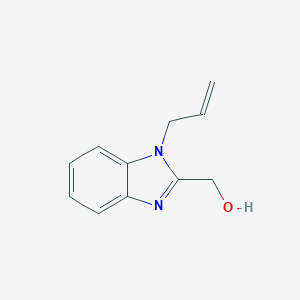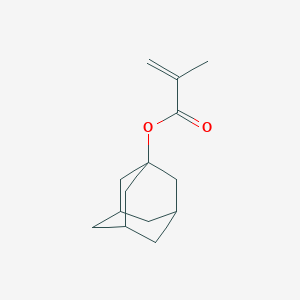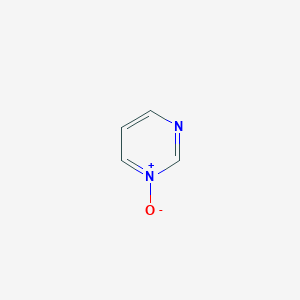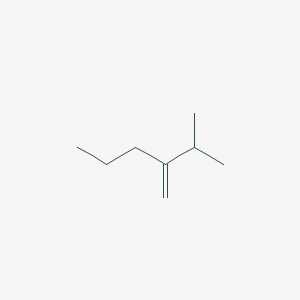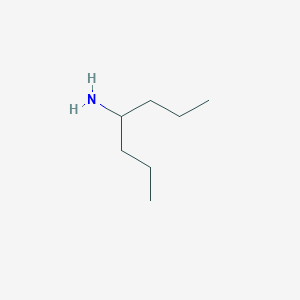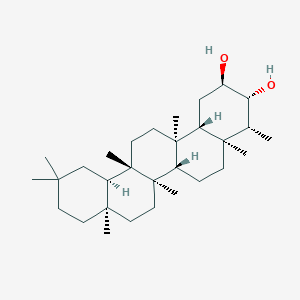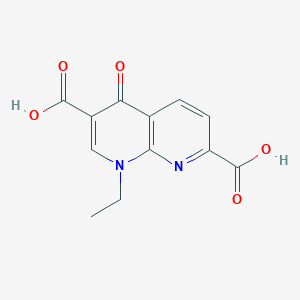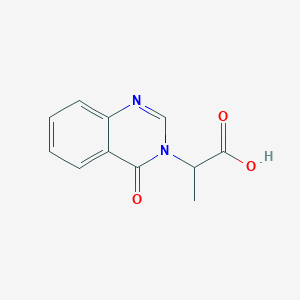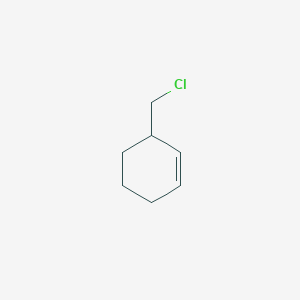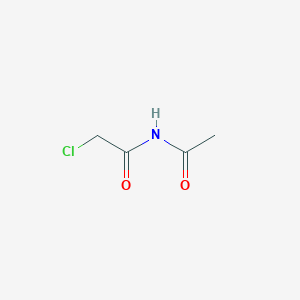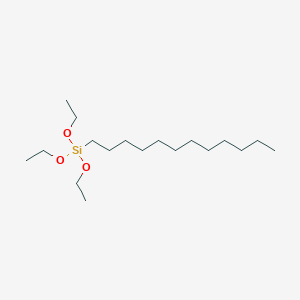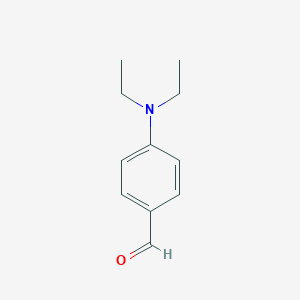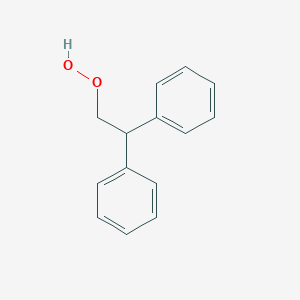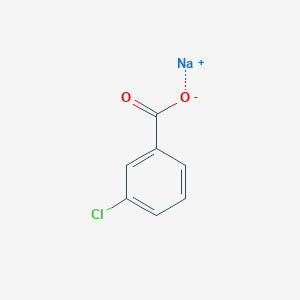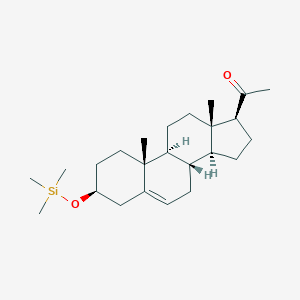
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-, also known as TMS, is a synthetic steroid that is widely used in scientific research. It is commonly used as a precursor to other steroids, and its unique properties make it a valuable tool for studying the mechanisms of steroid synthesis and action.
Mecanismo De Acción
The mechanism of action of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is not fully understood, but it is believed to act as a substrate for the enzymes involved in steroid synthesis. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is converted to other steroids through a series of enzymatic reactions, and these steroids then act on their respective receptors to produce their physiological effects. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has also been shown to bind to the androgen receptor, although its affinity for this receptor is relatively low.
Efectos Bioquímicos Y Fisiológicos
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has a number of biochemical and physiological effects, depending on the steroid to which it is converted. For example, Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- can be converted to testosterone, which is an androgen that promotes the development of male sexual characteristics. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- can also be converted to progesterone, which is a progestin that is involved in the regulation of the menstrual cycle and pregnancy. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has also been shown to have anti-inflammatory and immunomodulatory effects, although the mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has a number of advantages for use in lab experiments. It is a reliable and consistent source of steroid precursors, and it can be easily synthesized in large quantities. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is also relatively stable and can be stored for long periods of time without degradation. However, Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- also has some limitations. It is a synthetic steroid that may not accurately reflect the properties of endogenous steroids, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are a number of future directions for research involving Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and immunomodulatory effects of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-. Additionally, researchers may explore the use of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- as a therapeutic agent for the treatment of various diseases and conditions, such as inflammation, autoimmune disorders, and cancer.
Métodos De Síntesis
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is synthesized through a multi-step process that involves the conversion of pregnenolone to 3beta-(trimethylsiloxy)-pregnenolone, followed by the conversion of this intermediate to Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-. The synthesis of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is a complex process that requires specialized equipment and expertise, but it is a valuable tool for researchers who need a reliable and consistent source of this steroid.
Aplicaciones Científicas De Investigación
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is widely used in scientific research, particularly in the fields of endocrinology and pharmacology. It is commonly used as a precursor to other steroids, such as testosterone and progesterone, and it is also used to study the mechanisms of steroid synthesis and action. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has been used to investigate the effects of steroids on gene expression, cell proliferation, and differentiation, and it has also been used to study the mechanisms of steroid hormone receptor activation.
Propiedades
Número CAS |
18919-58-9 |
|---|---|
Nombre del producto |
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- |
Fórmula molecular |
C24H40O2Si |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C24H40O2Si/c1-16(25)20-9-10-21-19-8-7-17-15-18(26-27(4,5)6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,18-22H,8-15H2,1-6H3/t18-,19-,20+,21-,22-,23-,24+/m0/s1 |
Clave InChI |
MQAKMQDJWRHTAA-CVGDDBFFSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C |
Sinónimos |
3β-(Trimethylsilyloxy)pregn-5-en-20-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



